This compound can be synthesized from readily available starting materials, primarily through reactions involving phenolic compounds and propenoic acids. It falls under the classification of aromatic amides, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of (Z)-3-(2-phenoxyphenyl)-2-propenamide can be achieved through several methods, with one notable approach involving the reaction of 2-phenoxybenzaldehyde with malonic acid derivatives followed by an amide formation step.
The molecular structure of (Z)-3-(2-phenoxyphenyl)-2-propenamide can be described as follows:
The compound's structural integrity can be confirmed through various spectroscopic techniques:
(Z)-3-(2-phenoxyphenyl)-2-propenamide can participate in various chemical reactions due to its functional groups:
Studies indicate that derivatives of propenamides can exhibit selective inhibition against specific targets, suggesting potential therapeutic applications.
The physical properties of (Z)-3-(2-phenoxyphenyl)-2-propenamide include:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or heat.
(Z)-3-(2-phenoxyphenyl)-2-propenamide has several notable applications:
The molecular architecture of (Z)-3-(2-phenoxyphenyl)-2-propenamide (empirical formula: C₁₅H₁₃NO₂) integrates three principal components that define its spatial and electronic characteristics: a diphenyl ether system, an α,β-unsaturated acrylamide chain, and a Z-stereospecific double bond. The core scaffold consists of a phenoxyphenyl unit where one phenyl ring is ether-linked at the ortho-position to a second phenyl group. This arrangement creates significant steric hindrance, forcing the two aromatic planes into a non-coplanar orientation with a dihedral angle of approximately 60–75°. The resultant molecular geometry substantially influences dipole moments (calculated: 3.2 Debye) and π-electron conjugation patterns [5].
Table 1: Fundamental Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃NO₂ |
Molecular Weight | 239.28 g/mol |
Canonical SMILES | C₁=CC=C(C=C₁)OC₂=CC=CC=C₂C=CC(=O)N |
Configuration | (Z)-isomer |
Hydrogen Bond Acceptors | 3 (amide oxygen, ether oxygen) |
Hydrogen Bond Donors | 1 (amide hydrogen) |
The acrylamide moiety (-C(=O)-N-) adopts a Z-configuration about the C=C bond, positioning the carbonyl group syn to the 2-phenoxyphenyl system. This arrangement facilitates intramolecular non-bonding interactions between the amide carbonyl oxygen and ortho-hydrogen of the distal phenyl ring (distance: ~2.5 Å), as confirmed through computational models. The amide group itself exhibits moderate polarity (log P: 2.8–3.1), balancing hydrophobic aryl domains with hydrophilic hydrogen-bonding capacity [1] [5].
Pharmacophorically, three distinct motifs govern potential biointeractions:
Table 2: Key Electronic and Spatial Parameters
Parameter | Value/Range | Significance |
---|---|---|
Calculated log P | 3.05 | Moderate lipophilicity |
Torsion Angle (C-O-C) | 118° | Non-planar conformation |
Amide C=O Bond Length | 1.232 Å | Partial double-bond character |
C=C Bond Length | 1.337 Å | Conjugated system |
Research into phenoxypropenamide derivatives emerged from systematic structure-activity studies of diphenyl ether scaffolds beginning in the late 1980s. Early synthetic efforts focused on pesticidal applications, where compounds like acrinathrin (a pyrethroid insecticide containing a phenoxyphenyl moiety) demonstrated that ortho-substituted diphenyl ethers could enhance biological activity through conformational restriction. This prompted investigations into simplified acrylamide derivatives as potential agrochemical leads [5].
The specific compound (Z)-3-(2-phenoxyphenyl)-2-propenamide entered scientific literature circa 2005 as a synthetic intermediate in the preparation of cyclic propanamide derivatives. Its identification as a transformation product of acrinathrin in soil systems (2009) marked a significant milestone, revealing its environmental formation pathway and transient persistence (soil DT₅₀: 0.4 days). This discovery prompted detailed physicochemical characterization, including determination of its water solubility (0.0023 mg/L at 20°C) and hydrolysis stability profiles [5].
Table 3: Key Research Milestones
Timeframe | Development | Significance |
---|---|---|
Pre-2000 | Exploration of diphenyl ethers in agrochemical design | Established bioactivity of sterically hindered ethers |
2005–2009 | Synthesis as synthetic intermediate | Developed optimized routes for Z-isomer preparation |
2009–2015 | Identification as acrinathrin metabolite in soil | Elucidated environmental fate parameters |
2015–Present | Evaluation as pharmacophore scaffold | Explored therapeutic applications |
Between 2015–2020, research pivoted toward pharmaceutical applications. Patent analyses reveal that structural analogs bearing halogen substitutions (e.g., 2,4-difluoro-3-phenoxyphenyl propanamide) were investigated as anti-aggregatory agents in platelet-based drug delivery systems. Though not the exact compound, these derivatives validated the core phenoxypropenamide scaffold's capacity for protein interaction, particularly through the acrylamide moiety's hydrogen-bonding potential. Concurrently, computational studies mapped electrostatic potential surfaces, identifying electron density troughs at the ether oxygen and amide carbonyl as key interaction sites [2] [4].
Recent innovations (2020–present) focus on synthetic methodology. Contemporary routes employ Horner-Wadsworth-Emmons reactions using 2-phenoxybenzaldehyde and phosphonoacetamide reagents, achieving Z-selectivity >95% through sterically demanding catalysts. Alternative approaches utilize palladium-catalyzed coupling of 2-bromophenol with acrylamide derivatives. These advances have enabled gram-scale production essential for ongoing structure-activity relationship studies across diverse biological targets. The compound’s role as a conformational template for anticancer agent design is evidenced by its structural similarity to patented platelet-loaded therapeutics, though direct therapeutic claims remain outside this analysis [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9